1-(4-chlorophenyl)-N-(2-phenylethyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide 1-(4-chlorophenyl)-N-(2-phenylethyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 899750-07-3
VCID: VC11875700
InChI: InChI=1S/C22H22ClN3O/c23-19-10-8-18(9-11-19)21-20-7-4-14-25(20)15-16-26(21)22(27)24-13-12-17-5-2-1-3-6-17/h1-11,14,21H,12-13,15-16H2,(H,24,27)
SMILES: C1CN(C(C2=CC=CN21)C3=CC=C(C=C3)Cl)C(=O)NCCC4=CC=CC=C4
Molecular Formula: C22H22ClN3O
Molecular Weight: 379.9 g/mol

1-(4-chlorophenyl)-N-(2-phenylethyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide

CAS No.: 899750-07-3

Cat. No.: VC11875700

Molecular Formula: C22H22ClN3O

Molecular Weight: 379.9 g/mol

* For research use only. Not for human or veterinary use.

1-(4-chlorophenyl)-N-(2-phenylethyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide - 899750-07-3

Specification

CAS No. 899750-07-3
Molecular Formula C22H22ClN3O
Molecular Weight 379.9 g/mol
IUPAC Name 1-(4-chlorophenyl)-N-(2-phenylethyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Standard InChI InChI=1S/C22H22ClN3O/c23-19-10-8-18(9-11-19)21-20-7-4-14-25(20)15-16-26(21)22(27)24-13-12-17-5-2-1-3-6-17/h1-11,14,21H,12-13,15-16H2,(H,24,27)
Standard InChI Key GLHMVPSUFVANBS-UHFFFAOYSA-N
SMILES C1CN(C(C2=CC=CN21)C3=CC=C(C=C3)Cl)C(=O)NCCC4=CC=CC=C4
Canonical SMILES C1CN(C(C2=CC=CN21)C3=CC=C(C=C3)Cl)C(=O)NCCC4=CC=CC=C4

Introduction

1-(4-chlorophenyl)-N-(2-phenylethyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is a complex organic compound featuring a pyrrolo[1,2-a]pyrazine core structure. This compound is characterized by the presence of a 4-chlorophenyl group and a 2-phenylethyl moiety attached to a carboxamide functional group. The molecular formula of this compound is C19H19ClN4O, with a molecular weight of approximately 348.84 g/mol.

Synthesis Methods

The synthesis of 1-(4-chlorophenyl)-N-(2-phenylethyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide can be achieved through several methods, typically involving the reaction of appropriate pyrrolo[1,2-a]pyrazine derivatives with chlorophenyl and phenylethyl reagents. The choice of solvents and reaction conditions is crucial for optimizing yields and purity.

Chemical Reactivity

The chemical reactivity of 1-(4-chlorophenyl)-N-(2-phenylethyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide can be explored through various reactions typical for amides and heterocycles. Potential reactions include nucleophilic substitutions, electrophilic additions, and metal-catalyzed cross-coupling reactions.

Comparison with Similar Compounds

Compound NameStructureUnique Features
Pyrrolo[1,2-a]pyrazineBasic scaffoldLacks substituents
1-(4-fluorophenyl)-N-(2-phenylethyl)-pyrrolo[1,2-a]pyrazineFluorinated variantDifferent halogen
N-(4-chlorophenyl)acetamideSimple amideNo heterocyclic structure
3-(4-chlorophenyl)pyrrolePyrrole derivativeDifferent heterocycle

The unique combination of the pyrrolo[1,2-a]pyrazine framework with specific substituents (chlorophenyl and phenylethyl) distinguishes this compound from others in its class, potentially contributing to unique biological properties and therapeutic applications.

Future Research Directions

Further research is needed to fully explore the biological activities and therapeutic potential of 1-(4-chlorophenyl)-N-(2-phenylethyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide. This includes in vitro and in vivo studies to assess its efficacy and safety as a potential drug candidate.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator